![molecular formula C20H19Cl2N3O4 B6480614 N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide CAS No. 874805-17-1](/img/structure/B6480614.png)
N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide
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Overview
Description
N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide is a useful research compound. Its molecular formula is C20H19Cl2N3O4 and its molecular weight is 436.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.0752615 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide, also known by its CAS number 874805-13-7, is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an oxazolidinone ring, a chlorobenzoyl group, and an ethylenediamide moiety. Its molecular formula is C23H26ClN3O4 with a molecular weight of 454.9 g/mol. The structural features are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H26ClN3O4 |
Molecular Weight | 454.9 g/mol |
CAS Number | 874805-13-7 |
The mechanism of action for this compound involves several biochemical interactions:
- Inhibition of Protein Synthesis : The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other oxazolidinone antibiotics like linezolid.
- Enzyme Interaction : The chlorobenzoyl group may enhance binding affinity to specific enzymes, potentially inhibiting their activity and affecting various metabolic pathways.
Antimicrobial Activity
In vitro studies have demonstrated significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
These results suggest that the compound may be effective in treating infections caused by both Gram-positive and Gram-negative bacteria.
Cytotoxicity Studies
In addition to antimicrobial activity, cytotoxicity studies have been conducted to evaluate the compound's effects on human cancer cell lines. Preliminary results indicate:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited varying degrees of cytotoxicity with IC50 values ranging from 10 µM to 30 µM across different cell lines.
Case Studies
Recent research has focused on the potential therapeutic applications of this compound in treating resistant bacterial infections.
- Study on Resistant Strains : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it significantly reduced bacterial load in infected animal models.
- Combination Therapy : Research has also explored its use in combination with other antibiotics to enhance efficacy against resistant strains. Synergistic effects were noted when combined with beta-lactam antibiotics.
Scientific Research Applications
Medicinal Chemistry
The compound is of significant interest in the field of medicinal chemistry due to its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Antimicrobial Activity : Preliminary studies suggest that compounds with oxazolidinone structures exhibit efficacy against resistant bacterial strains. The mechanism involves the formation of hydrogen bonds and hydrophobic interactions with bacterial ribosomes, which can inhibit protein synthesis .
Drug Discovery
The unique structural features of N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide position it as a promising lead compound for the development of new antibiotics.
- Mechanism of Action : The oxazolidinone moiety can interact with bacterial ribosomal RNA, leading to inhibition of protein translation. The chlorobenzoyl group enhances binding affinity through hydrophobic interactions .
Materials Science
Beyond its biological applications, this compound can be utilized in the synthesis of advanced materials.
- Polymer Development : The incorporation of this compound into polymer matrices could lead to materials with enhanced mechanical properties or specific functionalities such as antibacterial surfaces .
Properties
IUPAC Name |
N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(2-chlorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O4/c21-15-7-5-13(6-8-15)20(28)25-9-10-29-17(25)12-24-19(27)18(26)23-11-14-3-1-2-4-16(14)22/h1-8,17H,9-12H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOXIBWQSVKDGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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